molecular formula C24H20N2O4 B13864007 N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide

N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide

Cat. No.: B13864007
M. Wt: 400.4 g/mol
InChI Key: CXXDPMNCCOHJKV-UHFFFAOYSA-N
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Description

N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide is a synthetic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide typically involves the reaction of 3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-carbaldehyde with ethanimidamide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as piperidine, at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline production .

Chemical Reactions Analysis

Types of Reactions

N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromen derivatives .

Scientific Research Applications

N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of fluorescent probes and sensors.

Mechanism of Action

The mechanism of action of N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide involves its interaction with specific molecular targets. The compound is known to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria . Additionally, it may interact with cellular enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide stands out due to its unique combination of a chromen core with a phenylmethoxy group and an ethanimidamide moiety.

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N'-[3-hydroxy-4-oxo-2-(4-phenylmethoxyphenyl)chromen-6-yl]ethanimidamide

InChI

InChI=1S/C24H20N2O4/c1-15(25)26-18-9-12-21-20(13-18)22(27)23(28)24(30-21)17-7-10-19(11-8-17)29-14-16-5-3-2-4-6-16/h2-13,28H,14H2,1H3,(H2,25,26)

InChI Key

CXXDPMNCCOHJKV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4)N

Origin of Product

United States

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